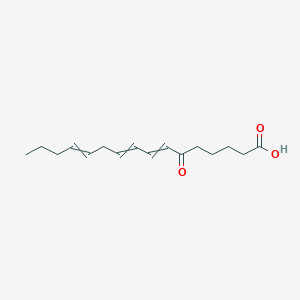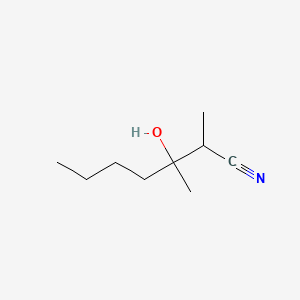
Heptanenitrile, 3-hydroxy-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanenitrile, 3-hydroxy-2,3-dimethyl- is an organic compound with the molecular formula C9H17NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a heptane chain with additional hydroxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanenitrile, 3-hydroxy-2,3-dimethyl- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of heptanenitrile, 3-hydroxy-2,3-dimethyl- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Heptanenitrile, 3-hydroxy-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol is used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Heptanenitrile, 3-hydroxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanenitrile, 3-hydroxy-2,3-dimethyl- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxy and methyl groups can influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Heptanenitrile: Lacks the hydroxy and methyl substituents, making it less reactive in certain contexts.
2-Hydroxyheptanenitrile: Similar but with different substitution patterns.
3-Methylheptanenitrile: Lacks the hydroxy group, affecting its chemical properties.
Properties
CAS No. |
831239-09-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-5-6-9(3,11)8(2)7-10/h8,11H,4-6H2,1-3H3 |
InChI Key |
IPAGSNRYZMHQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(C)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
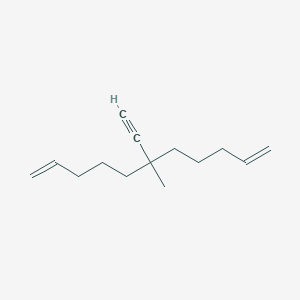
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
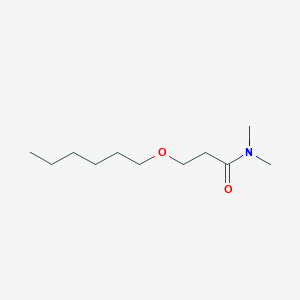
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
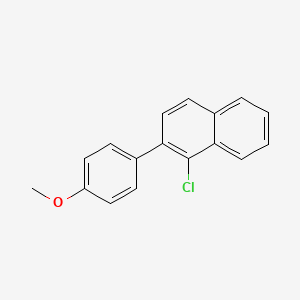
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
